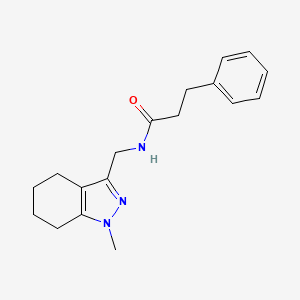
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including cyclization, methylation, and condensation reactions. Techniques such as refluxing in acetic acid, use of dihaloalkanes, aldehydes, and the application of catalysts or activation conditions are common. For instance, the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases an efficient method employing aromatic diamine, Meldrum's acid, and an isocyanide under ambient conditions without catalysts, reflecting a broad spectrum of biological activities associated with such compounds (Shaabani et al., 2009).
Molecular Structure Analysis
The structure of similar compounds is often established through techniques like NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography. These methods elucidate the molecular conformation, stabilization interactions such as intermolecular and intramolecular hydrogen bonds, and the formation of ring structures within the molecules (Guo-liang Shen et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes chemoselective reactions with electrophiles, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. These reactions are influenced by the compound's nucleophilic centres and can be explained by ab initio calculations (C. Hajji et al., 2002).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline form are determined using methods like X-ray diffraction patterns. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis processes (H. Harada et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and interaction with other molecules, play a significant role in the compound's application in synthesis and its potential biological activities. For example, the synthesis of N-(1-phenyl-4-carbetoxypyrazol-5-yl)-, N-(indazol-3-yl)- and N-(indazol-5-yl)-2-iodobenzamides to study the antifungal activity indicates the importance of N-substitution with an aromatic heterocyclic system (D. Raffa et al., 2002).
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis
Chemoselective reactions of related compounds have been explored for the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. These reactions demonstrate the reactivity of compounds with nucleophilic centers against dihaloalkanes and aldehydes, providing insight into chemoselective synthesis methods that could potentially apply to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylpropanamide (Hajji et al., 2002).
Pharmacophore Design for Anticancer Agents
Research into functionalized amino acid derivatives, similar in structure to the compound , has shown promising results in designing new anticancer agents. These studies have identified compounds with significant cytotoxicity against various cancer cell lines, highlighting the potential of such compounds in anticancer therapy (Kumar et al., 2009).
Antimicrobial Evaluation
Derivatives of 3-phenylpropane, akin to the structure of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylpropanamide, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies provide valuable data on the antimicrobial potential of such compounds (Fuloria et al., 2009).
Synthetic Utilization in Continuous Flow Reactor
Research on the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor for the synthesis of related compounds has demonstrated the potential for high productivity and safety in synthesizing such complex molecules (Gutmann et al., 2012).
Safety And Hazards
No safety or hazard information is available in the search results. Researchers should exercise caution and follow standard laboratory safety protocols when handling this compound.
Zukünftige Richtungen
Given its potential therapeutic properties, future research could focus on:
- Investigating its efficacy against specific diseases or conditions.
- Exploring its pharmacokinetics and pharmacodynamics.
- Identifying potential drug targets influenced by this compound.
Eigenschaften
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-21-17-10-6-5-9-15(17)16(20-21)13-19-18(22)12-11-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGFVOVBPZZPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

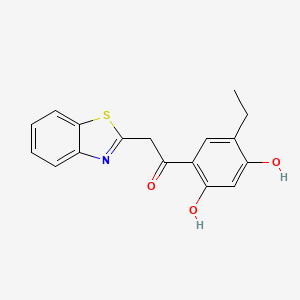
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)
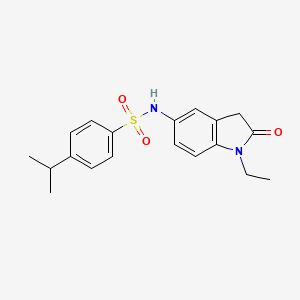
![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)
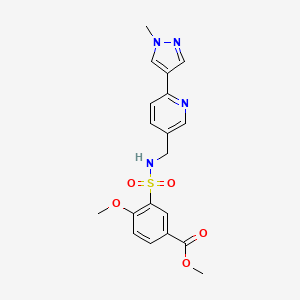
![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)


![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)
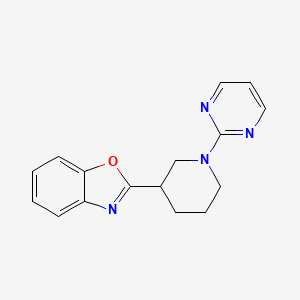
![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)
